
Scopolamine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Scopolamine can be synthesized through various methods. One notable synthetic route involves the use of tropinone as a starting material. Tropinone undergoes a series of chemical reactions, including reduction, esterification, and epoxidation, to yield this compound . Another method involves the use of magnetic field-induced crystallization to prepare this compound hydrobromide with high purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes alkalization, extraction with non-polar solvents, and purification via multiple liquid-liquid extraction techniques . Recent advancements have also led to the development of fully synthetic methods to produce this compound, reducing reliance on plant sources .
化学反応の分析
Types of Reactions: Scopolamine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidative demethylation during incubation with cytochrome P-450 enzymes.
Reduction: Reduction reactions can be employed to modify the structure of this compound for the synthesis of derivatives.
Substitution: Substitution reactions can be used to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P-450 enzymes and other oxidative agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidative demethylation products.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with modified pharmacological properties.
科学的研究の応用
Medical Uses
Scopolamine is utilized in several medical contexts:
- Motion Sickness : this compound is effective in preventing nausea and vomiting associated with motion sickness. It is commonly administered via transdermal patches, oral solutions, or intravenously during surgical procedures .
- Postoperative Nausea and Vomiting : It is often used to mitigate nausea following surgery, enhancing patient comfort .
- Gastrointestinal Disorders : this compound can relieve gastrointestinal spasms and is employed in the management of conditions like irritable bowel syndrome and bowel colic .
- Neurological Research : The compound serves as a tool in cognitive studies, particularly in understanding memory encoding and the effects of cholinergic blockade on cognitive functions .
Motion Sickness
A Cochrane Review analyzed 14 randomized controlled trials involving 1,025 subjects. Findings indicated that this compound was significantly more effective than placebo in preventing motion sickness symptoms. However, it did not demonstrate superiority over antihistamines or certain combinations of medications .
Cognitive Impairment Studies
This compound has been employed in research to induce temporary cognitive deficits in animal models, simulating conditions like Alzheimer's disease. Studies showed that this compound administration resulted in increased connectivity in specific brain regions while decreasing connectivity in others across various frequency bands (delta, alpha, beta, gamma) during neuroimaging assessments .
Data Table: Summary of this compound Applications
Recent Developments
Recent advancements include the development of a fully synthetic route for producing this compound. This method enhances availability and reduces reliance on natural sources, which are susceptible to environmental factors affecting crop yields. The synthetic approach may facilitate further research into additional therapeutic uses for this compound beyond its current applications .
作用機序
Scopolamine exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, and M4) in the central and peripheral nervous systems . By blocking these receptors, this compound inhibits the action of acetylcholine, leading to its anticholinergic effects . This mechanism is responsible for its therapeutic effects in treating motion sickness and postoperative nausea and vomiting .
類似化合物との比較
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: Structurally similar to scopolamine and also derived from plants of the Solanaceae family.
Meclizine: An antihistamine used to treat motion sickness, similar in its therapeutic application to this compound.
Uniqueness of this compound: this compound is unique due to its high efficacy in preventing motion sickness and its ability to be administered through various routes, including transdermal patches . Its rapid onset of action and long duration of effect make it a preferred choice for treating motion sickness and postoperative nausea .
生物活性
Scopolamine, a tropane alkaloid derived from plants in the nightshade family, is primarily known for its anticholinergic properties. It acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), influencing various physiological processes. This article explores the biological activity of this compound, emphasizing its pharmacodynamics, therapeutic applications, and associated research findings.
This compound exerts its effects by blocking mAChRs in the central nervous system (CNS) and peripheral tissues. This antagonism leads to a reduction in cholinergic neurotransmission, which is crucial for various cognitive and physiological functions:
- Cognitive Effects : this compound administration has been shown to induce transient cognitive impairment, mimicking symptoms observed in Alzheimer’s disease (AD). Studies indicate that this compound affects brain connectivity patterns, specifically increasing delta band connectivity while decreasing alpha, beta, and gamma band connectivity in healthy elderly subjects .
- Antidepressant Effects : Recent research highlights this compound's rapid antidepressant effects in patients with major depressive disorder (MDD). It appears to enhance neuroplasticity and modulate glutamatergic signaling pathways .
Pharmacokinetics
This compound undergoes first-pass metabolism with a bioavailability of 20-40%. It reaches peak plasma concentration approximately 45 minutes post-administration and has an average half-life of about 5 hours. The drug is primarily metabolized by the CYP3A4 enzyme .
Therapeutic Applications
- Motion Sickness : this compound is commonly used to prevent motion sickness. A meta-analysis indicated that it is more effective than placebo in reducing nausea and vomiting associated with motion sickness .
- Antidepressant : this compound has shown promise as a rapid-acting antidepressant. In a clinical trial involving 40 patients with MDD, those receiving this compound demonstrated a significant reduction in depression severity compared to placebo . The study reported that 50% of patients in the this compound group achieved remission after six weeks.
- Cognitive Impairment : Due to its ability to induce cognitive deficits, this compound is often used in research settings to model AD-related impairments .
Case Study 1: Antidepressant Efficacy
In a double-blind study by Khajavi et al., patients receiving oral this compound alongside citalopram exhibited greater reductions in Hamilton Depression Rating Scale scores compared to those receiving placebo. The remission rate was also significantly higher in the this compound group (34% vs. 0%) .
Study | Treatment | Change in HDRS17 | Remission Rate |
---|---|---|---|
Khajavi et al. | This compound + Citalopram | -17.9 [95% CI: -19.3; -16.6] | 34% |
Placebo + Citalopram | -14.7 [95% CI: -16.0; -13.4] | 0% |
Case Study 2: Cognitive Connectivity
A study assessing the effects of this compound on brain activity using electroencephalography found that it significantly altered functional connectivity patterns similar to those seen in AD patients, particularly affecting the precuneus region .
Adverse Effects
Common side effects associated with this compound include:
特性
CAS番号 |
51-34-3 |
---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1 |
InChIキー |
STECJAGHUSJQJN-XSZHVHBUSA-N |
不純物 |
(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |
異性体SMILES |
CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |
外観 |
Solid powder |
Color/Form |
Viscous liquid |
melting_point |
59 °C White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ |
Key on ui other cas no. |
51-34-3 |
物理的記述 |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |
溶解性 |
1.0X10+5 mg/L Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/ Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether Very soluble in hot water In water, 1.0X10+5 mg/L, temp not specified |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Boro Scopol Boro-Scopol Hyoscine Isopto Hyoscine Kwells Scoburen Scopace Scopoderm TTS Scopolamine Scopolamine Cooper Scopolamine Hydrobromide Transderm Scop Transderm V Transderm-V Travacalm HO Vorigeno |
蒸気圧 |
7.18X10-9 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。